molecular formula C18H35BrO2 B12933512 Ethyl 16-bromohexadecanoate CAS No. 109557-87-1

Ethyl 16-bromohexadecanoate

Cat. No.: B12933512
CAS No.: 109557-87-1
M. Wt: 363.4 g/mol
InChI Key: ALECVYUGESQIQC-UHFFFAOYSA-N
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Description

Ethyl 16-bromohexadecanoate is an organic compound with the molecular formula C18H35BrO2. It is an ester derivative of 16-bromohexadecanoic acid, where the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 16-bromohexadecanoate can be synthesized through the esterification of 16-bromohexadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 16-bromohexadecanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 16-hydroxyhexadecanoate, 16-aminohexadecanoate, or 16-thiohexadecanoate.

    Reduction: The major product is 16-bromohexadecanol.

    Oxidation: The major product is 16-bromohexadecanoic acid.

Scientific Research Applications

Ethyl 16-bromohexadecanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Utilized in the study of lipid metabolism and as a precursor for the synthesis of bioactive lipids.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for therapeutic agents.

    Industry: Employed in the production of surfactants, lubricants, and plasticizers.

Comparison with Similar Compounds

Ethyl 16-bromohexadecanoate can be compared with similar compounds such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different reactivity and physical properties.

    16-Bromohexadecanoic acid: The parent acid of this compound, which lacks the ester group and has different solubility and reactivity.

    Ethyl 16-chlorohexadecanoate: Similar ester structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.

This compound stands out due to its unique combination of a long aliphatic chain and a bromine atom, which imparts distinct chemical and physical properties useful in various applications.

Properties

109557-87-1

Molecular Formula

C18H35BrO2

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 16-bromohexadecanoate

InChI

InChI=1S/C18H35BrO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3

InChI Key

ALECVYUGESQIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCBr

Origin of Product

United States

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